Product packaging for 2-[(3-Methoxybenzyl)oxy]benzaldehyde(Cat. No.:CAS No. 350693-45-7)

2-[(3-Methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1350865
CAS No.: 350693-45-7
M. Wt: 242.27 g/mol
InChI Key: WPCZKSLEFCXSBX-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1350865 2-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 350693-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZKSLEFCXSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397325
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350693-45-7
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aromatic Ether and Aldehyde Chemistry

The chemical identity of 2-[(3-Methoxybenzyl)oxy]benzaldehyde is defined by two key functional groups: an aromatic ether and an aldehyde. Aromatic ethers are a class of organic compounds where an oxygen atom is connected to two aryl (aromatic ring) groups or one aryl and one alkyl group. They are generally characterized by their chemical stability. The aldehyde group (-CHO) is a carbonyl group (a carbon double-bonded to an oxygen) bonded to a hydrogen and an R-group, which in this case is the benzyl (B1604629) oxy-substituted benzene (B151609) ring. The aldehyde functionality is known for its reactivity, participating in a wide array of chemical transformations.

The synthesis of this compound is a classic illustration of the Williamson ether synthesis. This long-established and reliable method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 2-hydroxybenzaldehyde (salicylaldehyde) is treated with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with 3-methoxybenzyl chloride or bromide, where the benzyl halide acts as the electrophile, to form the ether linkage and yield the final product.

The presence of both the stable ether linkage and the reactive aldehyde group within the same molecule provides a powerful tool for synthetic chemists. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the ether and aromatic rings can be modified under different conditions. This dual functionality allows for sequential and selective chemical modifications, making it a highly adaptable intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 350693-45-7
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Density 1.154 g/cm³
Boiling Point 397.4°C at 760 mmHg
Flash Point 185.7°C
Physical Form Solid

Research Significance in Synthetic Organic Chemistry

Classical and Contemporary Synthetic Routes

The traditional and more recent non-catalytic methods for synthesizing this compound and its analogues primarily revolve around the formation of the crucial ether linkage and the manipulation of benzaldehyde (B42025) derivatives.

Strategies Involving Benzaldehyde Derivatives

The synthesis of substituted benzaldehydes is a fundamental aspect of creating the target molecule and its analogues. A common starting material is a hydroxyl-substituted benzaldehyde, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), which provides the aldehydic functionality and a site for etherification.

One classical approach involves the direct O-alkylation of a hydroxybenzaldehyde with a suitable benzyl (B1604629) halide. For instance, the reaction of salicylaldehyde with an alkylating agent like allyl bromide or benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone (B3395972) at reflux for several hours furnishes the corresponding O-alkylated product. The yields for such reactions are generally moderate to good, as illustrated in the table below, which showcases the O-alkylation of salicylaldehyde with various alkylating agents jbiochemtech.com.

Table 1: O-Alkylation of Salicylaldehyde
Alkylating Agent (R-Br)ProductReaction Time (hours)Yield (%)
Allyl bromide2-(Allyloxy)benzaldehyde860
Propargyl bromide2-(Prop-2-yn-1-yloxy)benzaldehyde850
4-Bromobut-1-ene2-(But-3-en-1-yloxy)benzaldehyde869
5-Bromopent-1-ene2-(Pent-4-en-1-yloxy)benzaldehyde861

Formation of Methoxybenzyl Ether Linkages

The Williamson ether synthesis stands as a cornerstone for the formation of the methoxybenzyl ether linkage in this compound. This venerable SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide wikipedia.orgmasterorganicchemistry.com. In the context of the target molecule, this translates to the reaction of the sodium or potassium salt of 2-hydroxybenzaldehyde (salicylaldehyde) with 3-methoxybenzyl chloride or bromide.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group. The resulting phenoxide then acts as a nucleophile, attacking the benzylic carbon of the 3-methoxybenzyl halide and displacing the halide to form the desired ether.

Variations of the Williamson ether synthesis have been developed to improve efficiency and yield. For example, phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the aqueous phenoxide and the organic benzyl halide phase crdeepjournal.org. Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields wikipedia.orgbenthamdirect.comresearchgate.net.

The table below presents representative conditions for the synthesis of analogous aryl benzyl ethers using the Williamson synthesis and its variations.

Table 2: Synthesis of Aryl Benzyl Ethers via Williamson Ether Synthesis
PhenolBenzyl HalideBase/SolventConditionsYield (%)Reference
PhenolBenzyl bromideK2CO3 / AcetoneReflux, 8hHigh ias.ac.in
4-NitrophenolBenzyl bromideKOH / ToluenePTC (TBAB), RT, 2h95Generic PTC example
PhenolBenzyl chlorideKOHMicrowave, 5 min92 benthamdirect.com

Catalytic Approaches in Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric reagents, catalytic approaches have been developed for the synthesis of this compound and its analogues.

Metal-Catalyzed Etherification Reactions

Palladium and copper catalysts have shown significant promise in facilitating the formation of aryl benzyl ethers. Palladium-catalyzed cross-coupling reactions, for instance, can be used to form the C-O bond between an aryl halide and a benzyl alcohol. A notable palladium-catalyzed method involves the dehydrogenative fluoroalkoxylation of benzaldehydes, showcasing the versatility of this metal in C-O bond formation nih.gov. Another approach involves the palladium-catalyzed benzylation of phenols under neutral conditions, offering a milder alternative to traditional base-mediated methods organic-chemistry.org.

Copper-catalyzed reactions, reminiscent of the Ullmann condensation, are also employed for the synthesis of diaryl ethers and can be adapted for the formation of aryl benzyl ethers. These reactions typically involve a copper salt as the catalyst, a base, and a suitable ligand to facilitate the coupling of an aryl halide with an alcohol. While specific examples for the direct synthesis of this compound are not abundant in the literature, the general applicability of these methods to similar systems is well-established.

Organocatalytic Transformations

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. For the synthesis of benzyl ethers, certain organic molecules can catalyze the etherification of phenols with benzyl alcohols. While the field is still developing for this specific transformation, the principles of organocatalysis, such as the activation of substrates through hydrogen bonding or the formation of reactive intermediates, are being explored. For instance, the condensation of salicylaldehyde with enolates can be catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form chromane (B1220400) derivatives, demonstrating the utility of organocatalysts in reactions involving salicylaldehyde nih.gov. The direct organocatalytic O-benzylation of phenols is an area of active research.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound, several green approaches can be considered.

Microwave-assisted synthesis, as mentioned earlier, is a key green technology that significantly reduces energy consumption and reaction times wikipedia.orgbenthamdirect.comresearchgate.net. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is another important aspect. Solvent-free Williamson ether synthesis has been reported, often in conjunction with microwave irradiation or phase-transfer catalysis, offering a more environmentally benign process ias.ac.inrsc.org.

Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions aligns with green chemistry principles. The use of biocatalysts, such as enzymes, for the synthesis of benzaldehyde derivatives is also an emerging area of interest. For example, the biocatalytic reduction of benzaldehyde to benzyl alcohol using vegetable wastes as enzyme sources has been demonstrated, highlighting the potential for bio-based and waste-valorizing synthetic methods researchgate.netscielo.org.mx.

The table below summarizes some green chemistry approaches applicable to the synthesis of related compounds.

Table 3: Green Chemistry Approaches in Ether and Benzaldehyde Synthesis
Reaction TypeGreen ApproachKey FeaturesReference
Williamson Ether SynthesisMicrowave-assisted, solvent-freeReduced reaction time, energy efficiency benthamdirect.comias.ac.in
Benzaldehyde SynthesisBiocatalytic reduction of benzoic acidUse of renewable resources, mild conditions researchgate.netscielo.org.mx
Ether SynthesisPhase-transfer catalysisImproved efficiency, potential for aqueous media crdeepjournal.org

Environmentally Benign Synthetic Protocols

Green chemistry principles have been applied to the Williamson ether synthesis to create protocols that are safer, more efficient, and less harmful to the environment. numberanalytics.com These methods focus on alternative reaction conditions, catalysts, and solvent systems.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a significant advancement for reactions like the Williamson ether synthesis, which involve reactants that are soluble in two different immiscible phases (typically aqueous and organic). wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (in this case, the phenoxide anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate (the benzyl halide). wikipedia.orgcrdeepjournal.org

This technique offers several environmental and practical advantages over traditional methods. alfachemic.com Most notably, it eliminates the need for expensive and hazardous anhydrous solvents, as the reaction can be carried out in a two-phase aqueous-organic system. acs.org This leads to milder reaction conditions, often increased reaction rates, and simplified work-up procedures. alfachemic.comacs.org

FeatureTraditional Williamson SynthesisPhase-Transfer Catalysis (PTC) Method
Solvent Requires anhydrous organic solvents (e.g., THF, DMF)Two-phase system (e.g., water and a nonpolar organic solvent) acs.org
Base Strong bases like sodium hydride (NaH)Aqueous solution of a base like sodium hydroxide (B78521) (NaOH)
Conditions Strict exclusion of water is necessary acs.orgMilder conditions, tolerates the presence of water acs.org
Waste Generates waste from organic solvents and quenching reagentsReduced organic solvent waste, easier separation

Surfactant-Assisted Synthesis in Aqueous Media: Another green approach involves the use of surfactants as catalysts in aqueous media. researchgate.net Surfactants can form micelles in water, creating a microenvironment that can solubilize organic reactants, thereby facilitating the reaction between the water-soluble phenoxide and the water-insoluble benzyl halide. This method champions the use of water as a benign solvent, a core principle of green chemistry. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of diaryl ethers, microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.org This technique often allows for solvent-free conditions, which further enhances its environmental credentials by eliminating solvent-related waste. organic-chemistry.orgresearchgate.net The process is noted for being easy to handle, eco-friendly, and applicable to a wide range of phenols and aryl halides. rsc.org

Copper-Catalyzed C-O Cross-Coupling: For the synthesis of diaryl ether analogues, Ullmann-type condensation reactions are a common alternative. Modern variations of this reaction employ copper catalysts that are more efficient and environmentally friendly. For instance, the use of stable copper nanoparticles provides an economical and sustainable method for the C-O cross-coupling of phenols with aryl halides. jsynthchem.com These reactions can be performed in greener solvents like DMF and are often highly effective, particularly for substrates with electron-donating groups. jsynthchem.com

Electrochemical Synthesis Methods for Related Compounds

Electrochemical synthesis, or electrosynthesis, represents a frontier in green chemistry, utilizing electrical current to drive chemical reactions instead of stoichiometric chemical oxidants or reductants. gre.ac.uk This approach can minimize waste, as the primary reagent is the electron, and byproducts are often benign, such as hydrogen gas. google.com While the direct electrochemical synthesis of a complex molecule like this compound is not widely documented, the electrochemical synthesis of its core benzaldehyde functional group from various precursors is well-established.

Oxidation of Toluene Derivatives: One prominent method is the direct anodic oxidation of substituted toluenes to yield the corresponding benzaldehydes. This process can be carried out in a simple, undivided electrolytic cell. The key advantages of this method include the use of readily available starting materials, operational simplicity, high selectivity, and the avoidance of any metal catalysts or chemical oxidants. google.com The process is considered green and environmentally friendly, aligning with the principles of sustainable chemical development. google.com

Oxidation of Benzyl Alcohols: The selective electrooxidation of benzyl alcohols to benzaldehydes is another important route. azom.com A significant challenge in this conversion is preventing overoxidation to the corresponding carboxylic acid. azom.com Recent innovations have addressed this, such as the development of an organic-solid-water (OSW) three-phase reaction system. This system uses superwetting electrodes to keep the organic phase (containing the reactant and product) separate from the aqueous electrolyte, which prevents overoxidation and simplifies product purification. azom.com This method can achieve high yields of high-purity benzaldehyde without the need for complex separation procedures. azom.com

Redox-Mediated Electrosynthesis: An alternative to direct electrolysis is the use of redox mediators. In this indirect approach, a species in the electrolyte is electrochemically oxidized or reduced, and this mediator then reacts chemically with the organic substrate. researchgate.net For instance, a vanadium-based flow cell can be used to decouple the synthesis of benzaldehyde from the electrode. In this system, VO²⁺ is oxidized to VO₂⁺ at the anode. The VO₂⁺ then selectively oxidizes benzyl alcohol to benzaldehyde in a separate chemical reactor, after which it is cycled back to the electrochemical cell. researchgate.net This process demonstrates high selectivity (up to 99%) and prevents the formation of benzoic acid as a byproduct. researchgate.net

MethodStarting MaterialKey FeaturesAdvantages
Direct Anodic Oxidation Toluene DerivativesUndivided electrolytic cell; constant current google.comAvoids metal catalysts and chemical oxidants; high selectivity; simple operation google.com
Direct Anodic Oxidation Benzyl AlcoholsOrganic-Solid-Water (OSW) three-phase system azom.comPrevents overoxidation; yields high-purity product; simplifies separation azom.com
Mediated Electrosynthesis Benzyl AlcoholsDecoupled electrochemical-chemical cycle (e.g., Vanadium flow cell) researchgate.netHigh selectivity (up to 99%); avoids benzoic acid byproduct; facilitates product separation researchgate.net
Oxidation via ROS StyreneBifunctional anode (e.g., MnO₂/RuO₂-TiO₂) generates Reactive Oxygen Species (ROS) nih.govUses ROS as a green oxidant; coupled with hydrogen production nih.gov

Reactivity and Chemical Transformations of 2 3 Methoxybenzyl Oxy Benzaldehyde

Aldehyde Moiety Reactions

The aldehyde group is a key site of reactivity, characterized by the electrophilic nature of its carbonyl carbon. This polarity allows it to participate in a variety of addition, condensation, oxidation, and reduction reactions.

The most characteristic reaction of aldehydes, including 2-[(3-Methoxybenzyl)oxy]benzaldehyde, is nucleophilic addition to the carbonyl group. In this process, a nucleophile attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism involves:

Attack of the nucleophile (Nu⁻) on the electrophilic carbonyl carbon.

Rehybridization of the carbonyl carbon from sp² to sp³.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to form the final alcohol product.

The reactivity of the aldehyde in this compound is influenced by both electronic and steric factors. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org Furthermore, the large 2-[(3-methoxybenzyl)oxy] substituent creates significant steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon. pressbooks.pub

Table 1: Factors Influencing Nucleophilic Addition to this compound
FactorDescriptionEffect on Reactivity
Electronic Effects The benzene (B151609) ring and the ether oxygen can donate electron density to the carbonyl group via resonance, making the carbonyl carbon less electrophilic.Decreases reactivity compared to aliphatic aldehydes. pressbooks.publibretexts.org
Steric Hindrance The bulky 2-[(3-methoxybenzyl)oxy] group ortho to the aldehyde physically obstructs the approach of nucleophiles to the carbonyl carbon.Decreases reaction rates. pressbooks.pub
Nature of Nucleophile Stronger, less sterically hindered nucleophiles (e.g., Grignard reagents, organolithium compounds) will react more readily than weaker or bulkier ones.Variable; reaction success depends on nucleophile strength and size.

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com

The reaction proceeds via the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral hemiaminal (or carbinolamine).

Protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).

Elimination of water and formation of a carbon-nitrogen double bond, yielding the imine.

Various conditions can be employed to facilitate this transformation, often involving azeotropic removal of water to drive the equilibrium toward the product. organic-chemistry.orgnih.gov

Table 2: Selected Reagents and Conditions for Imine Formation
Amine TypeCatalyst/ConditionsNotesReference
Primary Aliphatic/Aromatic AminesAcid catalysis (e.g., p-toluenesulfonic acid), heat, removal of waterStandard method to drive the reaction to completion. beilstein-journals.org
Ammonia or its equivalentMicrowave irradiation, solvent-freeRapid synthesis method. organic-chemistry.org
AnilinesCatalyst-free, heating in a suitable solvent (e.g., DME)Can proceed through a sequential imine condensation–isoaromatization pathway with specific substrates. beilstein-journals.org
Various aminesTris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃], room temperatureA mild and general reagent for condensation reactions. organic-chemistry.org

The aldehyde functional group in this compound is readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ether linkage or aromatic systems, provided appropriate reagents are chosen.

Oxidation: The aldehyde can be converted to the corresponding 2-[(3-methoxybenzyl)oxy]benzoic acid using a variety of oxidizing agents. Common reagents for this transformation are known for their high efficiency and selectivity for aldehydes.

Reduction: Conversely, the aldehyde can be selectively reduced to 2-[(3-methoxybenzyl)oxy]benzyl alcohol. This is a fundamental transformation typically achieved with hydride-based reducing agents. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 3: Common Oxidation and Reduction Reactions of the Aldehyde Moiety
TransformationReagentProductNotes
Oxidation Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidStrong oxidant; reaction conditions must be controlled to avoid side reactions.
Jones Reagent (CrO₃/H₂SO₄/acetone)Carboxylic AcidPowerful oxidant, typically used under acidic conditions. proquest.com
Reduction Sodium borohydride (B1222165) (NaBH₄)Primary AlcoholMild and selective reagent, commonly used in alcoholic solvents.
Lithium aluminum hydride (LiAlH₄)Primary AlcoholVery powerful reducing agent; requires anhydrous conditions and a subsequent acidic workup.

Ether Linkage Reactivity

The 3-methoxybenzyl ether group serves as a robust protecting group for the phenolic hydroxyl. Its reactivity is centered on the benzylic carbon, which is susceptible to cleavage under specific acidic or oxidative conditions.

The 3-methoxybenzyl group is a close analogue of the widely used p-methoxybenzyl (PMB) protecting group. The electron-donating methoxy (B1213986) substituent activates the benzyl (B1604629) ring, rendering the ether susceptible to cleavage under conditions that might leave an unsubstituted benzyl ether intact. organic-chemistry.orgoup.com

Oxidative Cleavage: Reagents that function as single-electron oxidants are highly effective for cleaving methoxybenzyl ethers. The mechanism involves oxidation of the electron-rich methoxybenzyl ring to form a stabilized carbocation, which is then trapped by a nucleophile (often water), leading to the release of the free alcohol and formation of 3-methoxybenzaldehyde.

Acid-Catalyzed Cleavage: Strong protic or Lewis acids can also effect cleavage. The reaction proceeds by protonation of the ether oxygen, followed by dissociation to form a stabilized 3-methoxybenzyl carbocation and the desired alcohol. A scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene, is often added to trap the carbocation and prevent it from reacting with other functional groups in the molecule. ucla.edu

Table 4: Reagents for the Selective Cleavage of Methoxybenzyl Ethers
MethodReagent(s)Typical ConditionsNotesReference
Oxidative 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)CH₂Cl₂/H₂O, room temperatureHighly selective for electron-rich benzyl ethers like PMB. organic-chemistry.orgnih.gov
Ceric ammonium (B1175870) nitrate (B79036) (CAN)CH₃CN/H₂O, 0 °C to room temperatureA common and effective single-electron oxidant. oup.comnih.gov
Acidic Triflic acid (TfOH) / 1,3-dimethoxybenzeneCH₂Cl₂, room temperatureEfficient cleavage with a scavenger to trap the resulting carbocation. ucla.edu
Trifluoroacetic acid (TFA) / AnisoleCH₂Cl₂, room temperatureCommonly used strong acid conditions for deprotection. oup.com

Beyond simple cleavage, the benzylic C-H bond of the ether linkage can undergo direct oxidation to form a benzoate (B1203000) ester. organic-chemistry.orgsiu.edu This transformation effectively converts the benzyl ether protecting group into a different functional group without deprotection. Such reactions provide a synthetic advantage by treating the benzyl group as a latent ester functionality. siu.edu

Reagents such as hypervalent iodine compounds (e.g., o-iodoxybenzoic acid, IBX) can mediate this transformation. proquest.comsiu.edu The proposed mechanism may involve a hydrogen atom abstraction from the benzylic position, followed by further oxidation steps to yield the ester. siu.edu Alternatively, oxoammonium salts can achieve oxidative cleavage of benzylic ethers to yield an aromatic aldehyde and an alcohol, proceeding through a formal hydride abstraction from the benzylic carbon. researchgate.net

Table 5: Reagents for Oxidative Transformations of Benzylic Ethers
ReagentProduct(s)Mechanism HighlightReference
o-Iodoxybenzoic acid (IBX) derivativesBenzoate ester or oxidative cleavage products (aldehyde + alcohol)Proposed to involve single electron transfer (SET) steps or homolytic scission of the C-H bond. proquest.comsiu.edu
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborateAromatic aldehyde + alcoholInvolves a formal hydride abstraction from the benzylic carbon. researchgate.net
Ozone (O₃)Benzoic ester, benzoic acid, alcoholOxidative cleavage under relatively mild conditions. organic-chemistry.org

Despite a comprehensive search of available scientific literature, no specific information was found regarding the reactivity of the chemical compound this compound in catalytic or multi-component reaction systems.

Searches for the influence of this particular compound on catalytic reactions and its participation in multi-component reactions did not yield any relevant research findings or data. The reactivity of other related benzaldehyde (B42025) and methoxybenzaldehyde derivatives has been documented in various studies; however, these findings are not directly applicable to the specified compound.

Consequently, the requested article on the "," with a focus on its role in complex reaction systems, cannot be generated at this time due to the absence of pertinent information in the public domain.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography and Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases indicates that the specific single-crystal X-ray structure of 2-[(3-Methoxybenzyl)oxy]benzaldehyde has not been reported in publicly accessible resources. Consequently, detailed crystallographic data, including unit cell dimensions, space group, bond lengths, and bond angles, are not available for this specific compound.

While the solid-state structures of related benzaldehyde (B42025) derivatives have been investigated, providing insights into the molecular conformations and intermolecular interactions that govern their crystal packing, no such specific experimental data exists for this compound. rsc.orgresearchgate.net The determination of its precise three-dimensional structure and supramolecular assembly in the solid state would require future single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules.

Density Functional Theory (DFT) Applications in Spectroscopic Prediction

For many related benzaldehyde (B42025) compounds, DFT has been successfully used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions, when compared with experimental data, provide valuable insights into the molecular structure and vibrational modes. However, without specific studies on 2-[(3-Methoxybenzyl)oxy]benzaldehyde, it is not possible to present a comparative analysis of its predicted and experimental spectroscopic data.

Analysis of Electronic Properties and Reactivity Descriptors

The analysis of electronic properties through DFT calculations typically involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are crucial in determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from these values. For numerous substituted benzaldehydes, these descriptors have been calculated to understand their reactivity patterns. Unfortunately, specific data for this compound is absent from the current body of scientific literature.

A general representation of the type of data that would be generated from such a study is presented in the hypothetical table below.

Interactive Data Table: Hypothetical Electronic Properties

PropertyValue (unit)Description
HOMO Energy(unavailable)Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy(unavailable)Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap(unavailable)Energy difference between HOMO and LUMO, an indicator of chemical stability.
Electronegativity (χ)(unavailable)A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η)(unavailable)A measure of resistance to change in electron distribution or charge transfer.
Electrophilicity Index (ω)(unavailable)A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Mechanics and Dynamics Simulations

These simulation techniques are instrumental in understanding the conformational landscape and intermolecular interactions of molecules.

Intermolecular Interactions and Packing Effects

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Molecular dynamics simulations and analysis of crystal structures (if available) can elucidate these packing effects. For other benzaldehyde derivatives, studies have detailed how different substituents influence the crystal packing and, consequently, the material's bulk properties. Without a reported crystal structure or specific simulation studies for this compound, a discussion of its intermolecular interactions and packing remains speculative.

Advanced Derivatives and Chemical Analogues

Modifications of the Aldehyde and Aromatic Core

The benzaldehyde (B42025) portion of the molecule, comprising the aldehyde group and its associated aromatic ring, is a versatile platform for synthetic transformations. These modifications can involve the introduction of substituents onto the aromatic ring or the chemical conversion of the aldehyde functionality itself.

Substituted Benzaldehyde Frameworks

The aromatic ring of the benzaldehyde moiety can be further functionalized to introduce a variety of substituents. These substitutions can influence the electronic properties and steric profile of the molecule. General methods for the synthesis of substituted benzaldehydes often involve multi-step sequences. For instance, a two-step, one-pot procedure can be employed for the synthesis of functionalized benzaldehydes. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde group, making it suitable for subsequent cross-coupling reactions with organometallic reagents to introduce alkyl or aryl substituents. researchgate.net

The synthesis of various alkoxy-substituted benzaldehydes is also well-documented, providing pathways to introduce additional methoxy (B1213986) or other alkoxy groups onto the benzaldehyde ring. google.comgoogle.com These syntheses often start from correspondingly substituted benzene (B151609) derivatives.

Functional Group Interconversions on the Aldehyde Group

The aldehyde group is a highly reactive functional group that can be converted into a wide array of other functionalities. This allows for the extension of the carbon skeleton and the introduction of new chemical properties. Two prominent examples of such transformations are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org For example, the reaction of a benzaldehyde with an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of a new carbon-carbon double bond. researchgate.net

Table 1: Examples of Knoevenagel Condensation Products from Benzaldehydes

Carbonyl Compound Active Methylene Compound Product
Benzaldehyde Malononitrile 2-Benzylidenemalononitrile
2-Methoxybenzaldehyde Thiobarbituric acid Enone charge transfer complex

The Wittig reaction is another powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comlibretexts.org This reaction is highly versatile and allows for the precise placement of the double bond. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. stackexchange.comudel.edu The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. stackexchange.com

Table 2: Overview of the Wittig Reaction

Reactants Key Intermediate(s) Products

Variations of the Benzyloxy Moiety

Isomeric Methoxybenzyl Ether Derivatives

Isomers of 2-[(3-methoxybenzyl)oxy]benzaldehyde, where the methoxy group is at the ortho or para position of the benzyl (B1604629) ring, are also of interest for comparative studies. The synthesis of these isomers, such as 2-[(2-methoxybenzyl)oxy]benzaldehyde and 2-[(4-methoxybenzyl)oxy]benzaldehyde, would follow a similar synthetic route involving the Williamson ether synthesis between salicylaldehyde (B1680747) and the corresponding isomeric methoxybenzyl halide. Furthermore, related structures where the substitution pattern on the benzaldehyde ring is altered, such as 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, have also been synthesized. chemicalbook.com The synthesis of isomers like 4-hydroxy-2-methoxybenzaldehyde (B14303) and 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde highlights the accessibility of a wide range of structurally related compounds. researchgate.netgoogle.com

Introduction of Diverse Benzyl Protecting Groups

The benzyl group is a common protecting group for alcohols and phenols due to its stability and ease of removal by catalytic hydrogenolysis. commonorganicchemistry.com A variety of substituted benzyl groups can be employed to fine-tune the properties of the protecting group. For instance, the 4-methoxybenzyl (PMB) group is another frequently used protecting group.

A systematic study on benzyl-type protecting groups has shown that the rate of debenzylation via catalytic hydrogenolysis can be significantly influenced by the electronic properties of the aromatic ring. Electron-donating substituents on the benzyl group can accelerate the cleavage, while electron-withdrawing groups can retard it. This allows for the rational design of benzyl-type protecting groups that can be sequentially removed, which is highly valuable in multi-step syntheses. lookchem.com For example, the 2-naphthylmethyl (NAP) group has been developed as a protecting group that is more labile to catalytic hydrogenolysis than the standard benzyl group. lookchem.comnih.gov

Table 3: Common Benzyl-Type Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Common Deprotection Method
Benzyl Bn Catalytic Hydrogenolysis (H₂/Pd/C)
4-Methoxybenzyl PMB Oxidative cleavage (e.g., DDQ, CAN)

Synthesis of Heterocyclic and Extended Conjugated Systems incorporating the Structural Motif

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and extended conjugated systems. These larger structures are of interest in medicinal chemistry and materials science.

Chalcones , which are 1,3-diaryl-2-propen-1-ones, represent a class of extended conjugated systems that can be synthesized from benzaldehydes. nih.gov The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation , which is an aldol (B89426) condensation between a benzaldehyde and an acetophenone (B1666503) in the presence of a base. jetir.orgscispace.comresearchgate.net This reaction leads to the formation of an α,β-unsaturated ketone system, which extends the conjugation of the molecule. nih.govnih.gov

Quinolines are a class of nitrogen-containing heterocyclic compounds that can be synthesized from benzaldehydes through multi-component reactions. One such approach is a three-component reaction involving a benzaldehyde, an aniline, and an alkyne, often catalyzed by a Lewis acid like FeCl₃. scielo.br This method allows for the construction of the quinoline (B57606) ring system in a single step. Another strategy for quinoline synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov The synthesis of pyrimido[4,5-b]quinolines has been achieved through a one-pot multi-component reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Benzylidenemalononitrile
2-Methoxybenzaldehyde
Thiobarbituric acid
Ethyl (E)-2-cyano-3-phenyl-2-propenoate
Malononitrile
Ethyl cyanoacetate
Triphenylphosphine oxide
2-[(2-Methoxybenzyl)oxy]benzaldehyde
2-[(4-Methoxybenzyl)oxy]benzaldehyde
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
4-Hydroxy-2-methoxybenzaldehyde
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
4-Methoxybenzyl
2-Naphthylmethyl
1,3-Diaryl-2-propen-1-one
Acetophenone
Quinoline
Aniline
Alkyne
N-(2-Alkynyl)aniline
Pyrimido[4,5-b]quinoline
Dimedone

Role in Methodological Development and Synthetic Strategy

Application as a Precursor in Multi-Step Organic Synthesis

2-[(3-Methoxybenzyl)oxy]benzaldehyde is a valuable precursor in the multi-step synthesis of complex organic molecules, most notably in the synthesis of isoflavones and their derivatives. Isoflavones are a class of naturally occurring compounds that exhibit a range of biological activities. The synthesis of the isoflavone (B191592) core often involves the construction of a chromone (B188151) ring, a key step where salicylaldehyde (B1680747) derivatives are crucial.

In a typical synthetic route, the hydroxyl group of salicylaldehyde is protected to prevent unwanted side reactions. The use of a 3-methoxybenzyl group, as seen in this compound, serves this purpose effectively. The protected aldehyde can then undergo condensation reactions with various acetophenone (B1666503) derivatives to form chalcone-like intermediates. nih.gov Subsequent intramolecular cyclization, often acid- or base-catalyzed, leads to the formation of the isoflavone skeleton. The 3-methoxybenzyl protecting group can then be removed in a later step to yield the final product.

The significance of using a precursor like this compound lies in the control it offers over the synthetic sequence. By masking the reactive hydroxyl group, chemists can perform a variety of transformations on other parts of the molecule without interference. This strategic protection is a cornerstone of modern organic synthesis, enabling the efficient construction of complex targets.

Below is a data table summarizing the key steps in a generalized isoflavone synthesis where a protected salicylaldehyde, such as this compound, could be employed.

StepReaction TypeReactantsKey Intermediate/Product
1ProtectionSalicylaldehyde, 3-Methoxybenzyl halideThis compound
2CondensationThis compound, Substituted acetophenoneProtected chalcone (B49325) derivative
3CyclizationProtected chalcone derivativeProtected isoflavone
4DeprotectionProtected isoflavoneIsoflavone

Utilization in the Design of Novel Synthetic Reagents

While not as common as its role as a precursor, this compound has the potential to be utilized in the design of novel synthetic reagents. The aldehyde functional group is highly versatile and can be transformed into a wide array of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime.

The presence of the 3-methoxybenzyl ether adds another layer of functionality. This group can influence the electronic properties of the benzaldehyde (B42025) ring, which in turn can affect the reactivity of the aldehyde group. Furthermore, the ether linkage itself could be a site for chemical modification, although this is less common.

A hypothetical application could involve the conversion of the aldehyde to a phosphonium (B103445) ylide, creating a Wittig reagent. This new reagent, bearing the bulky 3-methoxybenzyloxy group, could then be used to introduce the 2-[(3-Methoxybenzyl)oxy]phenyl moiety into other molecules, potentially leading to the synthesis of novel stilbenoid or other olefinic compounds. The steric and electronic properties of this custom Wittig reagent could offer unique selectivity in certain transformations.

Contribution to the Development of Protecting Group Strategies

The 3-methoxybenzyl group in this compound is an example of a benzyl-type protecting group for a phenolic hydroxyl. Benzyl (B1604629) ethers are widely used in organic synthesis due to their general stability to a variety of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. organic-chemistry.org

The methoxy (B1213986) substituent on the benzyl ring modifies the properties of the protecting group. Compared to an unsubstituted benzyl group, the 3-methoxybenzyl group can be cleaved under slightly different conditions. While standard hydrogenolysis over a palladium catalyst is a common method for deprotection, the electronic nature of the methoxy group can influence the rate and efficiency of this process.

More importantly, substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comresearchgate.net While the 3-methoxybenzyl group is generally less susceptible to oxidative cleavage than the 4-methoxybenzyl (PMB) group, its cleavage under specific oxidative or acidic conditions can be achieved, offering an alternative to hydrogenolysis. ucla.educommonorganicchemistry.comlookchem.com This allows for orthogonal deprotection strategies in the synthesis of complex molecules where multiple protected hydroxyl groups are present. The ability to selectively remove one protecting group while leaving others intact is a critical aspect of modern synthetic chemistry.

The table below outlines common deprotection methods for benzyl-type ethers, which would be applicable to the 3-methoxybenzyl group in this compound.

Deprotection MethodReagentsComments
HydrogenolysisH₂, Pd/CCommon and efficient, but not compatible with other reducible functional groups.
Strong Acide.g., HBr, BBr₃Effective but harsh; not suitable for acid-sensitive substrates.
Oxidative Cleavagee.g., DDQ, CANMilder conditions, selectivity can be achieved based on substituents on the benzyl ring. researchgate.net

Potential as a Building Block for Advanced Chemical Materials

The structure of this compound also suggests its potential as a building block for advanced chemical materials. The aromatic rings and the aldehyde functionality are features that can be incorporated into polymers, dyes, and other functional materials.

The aldehyde group can participate in polymerization reactions, for example, through condensation with phenols or amines to form phenolic or poly(azomethine) resins. The bulky 3-methoxybenzyloxy substituent would influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology. This could lead to materials with tailored properties for specific applications.

Furthermore, the aromatic scaffold of this compound could be functionalized to create dyes or fluorescent probes. The extended conjugation that can be achieved by reacting the aldehyde with other aromatic systems can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. The 3-methoxybenzyl group could be used to tune the photophysical properties of these molecules or to enhance their solubility in specific solvents.

While the direct application of this compound in materials science is not yet widely reported, its structural motifs are present in many known functional materials, suggesting a promising area for future research and development.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include the aldehyde proton (~10 ppm), methoxy group (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–7.5 ppm, split due to substitution patterns) .
  • ¹³C NMR : Aldehyde carbon (~190 ppm), methoxy carbon (~55 ppm), and aromatic carbons (δ 110–160 ppm) confirm connectivity .
  • HRMS : Exact mass (e.g., m/z 256.1100 for C₁₅H₁₄O₃) validates molecular formula .

Advanced Consideration :
2D NMR (COSY, HSQC) resolves overlapping aromatic signals. IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

How can researchers address discrepancies in NMR data when characterizing derivatives of this compound?

Advanced Research Focus
Discrepancies may arise from solvent effects, tautomerism, or impurities.

  • Solvent Calibration : Reference residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H NMR) .
  • Dynamic Effects : Low-temperature NMR (-40°C) can "freeze" conformational changes in flexible ether linkages .
  • Comparative Analysis : Cross-check with computational NMR predictions (DFT-based tools like ACD/Labs) .

What computational methods are recommended to predict the electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and assess nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

What are the common byproducts formed during synthesis, and how can they be identified and separated?

Basic Research Focus
Common byproducts include:

  • Unreacted Aldehyde : Detected via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
  • Oxidation Products : Benzaldehyde derivatives may oxidize to carboxylic acids under prolonged air exposure. IR peaks at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (O-H) indicate such impurities .

Q. Advanced Mitigation :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify byproducts .

How does the steric environment of the methoxybenzyl group influence reactivity in nucleophilic additions?

Q. Advanced Research Focus

  • Steric Hindrance : The 3-methoxy group on the benzyl ring creates steric bulk, reducing accessibility to the aldehyde carbonyl. Kinetic studies show slower nucleophilic attack compared to unsubstituted analogs .
  • Electronic Effects : Methoxy groups donate electron density via resonance, slightly deactivating the aldehyde toward electrophilic substitution but activating it toward nucleophilic addition .

What strategies can scale up synthesis while maintaining purity and yield?

Q. Advanced Research Focus

  • Continuous Flow Reactors : Improve heat transfer and mixing efficiency for exothermic steps (e.g., etherification) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progress in real-time .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) to recover high-purity product .

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Reactant of Route 1
2-[(3-Methoxybenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.